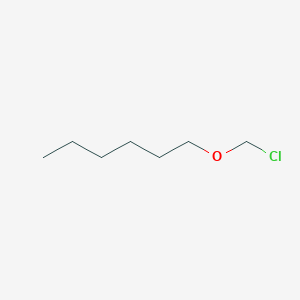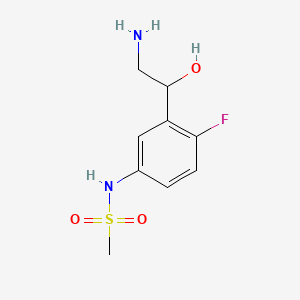
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetoxy group, and a tert-butyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- typically involves the acetylation of 5-tert-butylsalicylic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-5-tert-butylbenzoic acid.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 5-tert-butylsalicylic acid.
Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-5-tert-butylbenzoic acid.
Reduction: 5-tert-Butylsalicylic acid.
Substitution: Various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-tert-butylsalicylic acid, which can then interact with enzymes and receptors in biological systems. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
5-tert-Butylsalicylic acid: Similar structure but lacks the acetoxy group.
2-Acetoxybenzoic acid: Similar structure but lacks the tert-butyl group.
2-Hydroxy-5-tert-butylbenzoic acid: Similar structure but has a hydroxyl group instead of an acetoxy group.
Uniqueness: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is unique due to the presence of both the acetoxy and tert-butyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-acetyloxy-5-tert-butylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(14)17-11-6-5-9(13(2,3)4)7-10(11)12(15)16/h5-7H,1-4H3,(H,15,16) |
Clave InChI |
JIAQBCQTAFAXOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B8735701.png)



![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)

